3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione - 924865-53-2

3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione

Catalog Number: EVT-2823892
CAS Number: 924865-53-2
Molecular Formula: C23H27N3O2
Molecular Weight: 377.488
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[{4-(3-Trifluoromethylphenyl)piperazin-1-yl}propyl]-3-benzhydrylpyrrolidine-2,5-dione monohydrochloride

    Compound Description: This compound demonstrated potent anticonvulsant activity in mice, particularly in the maximal electroshock seizure (MES) test. Its ED50 value in the MES test was determined to be 75.9 mg/kg. Further investigation revealed that this compound exerted its anticonvulsant effect by blocking sodium channels (site 2).

    Relevance: This compound shares the pyrrolidine-2,5-dione ring system with 3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione. Additionally, both compounds possess an arylpiperazine moiety linked to the pyrrolidine ring via an alkyl chain, although the length and substitution patterns of these chains differ. The presence of the bulky benzhydryl group at the 3-position of the pyrrolidine ring in this compound, as opposed to the 4-benzylpiperazin-1-yl group in the target compound, highlights a potential area for exploring structure-activity relationships.

N-[{4-(3,4-Dichlorophenyl)piperazin-1-yl}ethyl]-3-methylpyrrolidine-2,5-dione monohydrochloride

    Compound Description: This compound displayed notable anticonvulsant activity in both the MES and subcutaneous pentylenetetrazole (scPTZ) seizure threshold tests in mice. Its ED50 values were 88.2 mg/kg (MES) and 65.7 mg/kg (scPTZ), respectively. Mechanistic studies indicated that this compound exhibited a dual mechanism of action, blocking both sodium (site 2) and L-type calcium channels.

    Relevance: Similar to 3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione, this compound features a pyrrolidine-2,5-dione core structure. Both compounds also contain an arylpiperazine substituent, with variations in the aryl group and the length of the connecting alkyl chain. Notably, this compound possesses a simple methyl group at the 3-position of the pyrrolidine ring, in contrast to the 4-benzylpiperazin-1-yl group in the target compound. This difference underscores the structural diversity within this class of compounds and its potential impact on biological activity.

    Compound Description: This compound, designated as compound 4 in the study, exhibited potent anticonvulsant activity in several animal models of epilepsy, including the maximal electroshock (MES), psychomotor (6 Hz), and subcutaneous pentylenetetrazole (scPTZ) seizure tests. It showcased greater efficacy than the reference drugs valproic acid (VPA) and ethosuximide (ETX), as evidenced by its ED50 values: 62.14 mg/kg (MES) compared to 252.7 mg/kg (VPA); and 75.59 mg/kg (6 Hz) versus 130.6 mg/kg (VPA) and 221.7 mg/kg (ETX). Mechanistically, this compound demonstrated a moderate but balanced inhibition of neuronal voltage-sensitive sodium (site 2) and L-type calcium channels.

    Relevance: Both this compound and 3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione share the fundamental pyrrolidine-2,5-dione scaffold. While both compounds feature substitutions at the 1- and 3-positions of the pyrrolidine ring, they differ significantly in their substituent groups. This compound incorporates a 3-methylthiophen-2-yl group at the 3-position and a morpholinopropyl chain at the 1-position, highlighting the structural diversity tolerated within this class of anticonvulsant agents.

1-(3-(4-Benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (LA1)

    Compound Description: This arylpiperazine derivative, designated as LA1, was investigated for its potential as an acetylcholinesterase (AChE) inhibitor, a target for Alzheimer's disease treatment. Molecular docking studies revealed that LA1 binds to the catalytic active site (CAS) and peripheral binding site (PAS) of rhAChE. Ellman's test confirmed this binding affinity. Importantly, LA1 exhibited favorable permeability through the gastrointestinal tract (GIT) and blood-brain barrier (BBB) as assessed by PAMPA, making it a promising lead for AChE inhibition.

N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-3-methylpyrrolidine-2,5-dione

    Compound Description: This compound, denoted as 12 within the study, exhibited significant anticonvulsant activity in both the MES and scPTZ seizure tests in mice. It showed an ED50 of 16.13 mg/kg in the MES test and 133.99 mg/kg in the scPTZ test. Notably, it displayed higher potency and lower neurotoxicity compared to standard antiepileptic drugs like ethosuximide and valproic acid.

    Relevance: This compound shares the pyrrolidine-2,5-dione core structure with 3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione. Both compounds feature arylpiperazine substituents, albeit with different substitution patterns on the aryl ring and variations in the linker length. This compound possesses a methyl substituent at the 3-position of the pyrrolidine ring, whereas the target compound has a more complex 4-benzylpiperazin-1-yl group.

    Compound Description: This compound, identified as compound 23 in the research, displayed noteworthy anticonvulsant activity in both the MES and scPTZ seizure tests in mice. Its ED50 values were determined to be 37.79 mg/kg (MES) and 128.82 mg/kg (scPTZ), respectively. Similar to compound 12, this compound also exhibited greater potency and lower neurotoxicity than standard antiepileptic drugs like ethosuximide and valproic acid.

    Relevance: Similar to 3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione, this compound possesses the pyrrolidine-2,5-dione core. Both compounds also share an arylpiperazine substituent, although they differ in the aryl substitution pattern and linker length. This compound lacks any substituent at the 3-position of the pyrrolidine ring, unlike the target compound which has a 4-benzylpiperazin-1-yl group at that position. This structural difference highlights the flexibility in the substitution pattern of the pyrrolidine-2,5-dione ring in influencing biological activity.

N-[{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-methyl]-pyrrolidine-2,5-dione

  • Relevance: This compound shares the core pyrrolidine-2,5-dione structure with 3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione. Both compounds feature arylpiperazine substituents, but they differ in the specific aryl group and the length of the connecting alkyl linker. Unlike the target compound, which has a 4-benzylpiperazin-1-yl group at the 3-position of the pyrrolidine ring, this compound lacks any substituent at that position.

3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione

    Compound Description: This compound, designated as 6 in the study, demonstrated significant anticonvulsant activity in the MES and psychomotor (6 Hz, 32 mA) seizure tests, surpassing the efficacy of the reference drug valproic acid. In the MES test, it exhibited an ED50 of 68.30 mg/kg compared to 252.74 mg/kg for valproic acid. Similarly, in the 6 Hz (32 mA) test, it showed an ED50 of 28.20 mg/kg, while valproic acid had an ED50 of 130.64 mg/kg. Further investigations suggested that its mechanism of action might involve interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels.

    Relevance: Both this compound and 3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione share the fundamental pyrrolidine-2,5-dione core structure. Notably, both compounds incorporate an arylpiperazine moiety attached to the pyrrolidine ring, though they differ in the aryl substitution pattern and the linker length. Additionally, this compound has a 2-chlorophenyl group at the 3-position of the pyrrolidine ring, in contrast to the 4-benzylpiperazin-1-yl group in the target compound, highlighting the structural variations possible within this class of compounds.

N-[{4-(3-chlorophenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione

  • Relevance: This compound, similar to 3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione, contains a pyrrolidine-2,5-dione core structure. Both compounds also possess an arylpiperazine substituent, although they differ in the aryl group and linker length. Notably, this compound features a benzhydryl group at the 3-position of the pyrrolidine ring, in contrast to the 4-benzylpiperazin-1-yl group in the target compound. This structural distinction underlines the potential for modifications at the 3-position of the pyrrolidine ring to influence biological activity.

    Compound Description: Designated as 13 in the study, this compound demonstrated notable anticonvulsant activity in both the MES and scPTZ tests, with ED50 values of 101.46 mg/kg and 72.59 mg/kg, respectively. It also exhibited higher potency and lower neurotoxicity compared to the reference antiepileptic drugs ethosuximide and valproic acid. The mechanism of action for this compound might involve interaction with Nav1.2 sodium and L-type calcium channels, as suggested by in vitro assays.

    Relevance: Similar to 3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione, this compound features a pyrrolidine-2,5-dione core structure. Both compounds share an arylpiperazine moiety, although the aryl group and linker length are different. This compound possesses a benzhydryl group at the 3-position of the pyrrolidine ring, whereas the target compound has a 4-benzylpiperazin-1-yl group at that position. This difference highlights the structural diversity tolerated at the 3-position of the pyrrolidine ring while retaining biological activity.

Properties

CAS Number

924865-53-2

Product Name

3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione

Molecular Formula

C23H27N3O2

Molecular Weight

377.488

InChI

InChI=1S/C23H27N3O2/c1-18-7-9-20(10-8-18)17-26-22(27)15-21(23(26)28)25-13-11-24(12-14-25)16-19-5-3-2-4-6-19/h2-10,21H,11-17H2,1H3

InChI Key

VQZLVZLAMVKRFX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.